molecular formula C9H9NO4 B1597278 2,5-Dimethyl-4-nitrobenzoic acid CAS No. 6954-70-7

2,5-Dimethyl-4-nitrobenzoic acid

Cat. No. B1597278
CAS RN: 6954-70-7
M. Wt: 195.17 g/mol
InChI Key: WQJLIVQRJOLTMH-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-nitrobenzoic acid, commonly known as DMNB, is an organic compound with a molecular weight of 173.12 g/mol and a molecular formula of C8H9NO4. It is an aromatic nitro compound and is a yellow-orange solid at room temperature. DMNB is a widely used compound in scientific research due to its wide range of applications. This article will provide an overview of DMNB, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Tissue Sulfhydryl Groups

2,5-Dimethyl-4-nitrobenzoic acid is related to compounds like 5,5′-dithiobis(2-nitrobenzoic acid), which have been synthesized and shown to be useful for determining sulfhydryl groups in biological materials. This application is crucial for studying protein structures and functions, as sulfhydryl groups play significant roles in enzyme activity and protein folding (Ellman, 1959).

Crystal Structures and Physico-chemical Properties

Studies on metal complexes with nitrobenzoic acid derivatives, such as 3-nitro-4-hydroxybenzoic acid, have provided insights into their unique bonding features and physical properties. These complexes have potential applications in understanding anticonvulsant activities and other pharmacological properties (D'angelo et al., 2008).

Polymorphism in Organic Compounds

Research on 4-nitrobenzoic acid polymorphs has contributed to understanding the crystallization process of organic acid–base multicomponent systems. This knowledge is crucial for pharmaceuticals, as different polymorphs can have varied solubility, stability, and bioavailability (Croitor et al., 2019).

Hydrogen Bonding in Molecular Complexes

Investigations into hydrogen-bonded complexes of nitrobenzoic acids, such as 2-chloro-4-nitrobenzoic acid, have provided valuable insights into molecular interactions. These studies are important for designing molecular materials with specific properties, including pharmaceuticals and organic electronic materials (Awad & Habeeb, 1996).

Analytical Applications

Derivatives of nitrobenzoic acid have been employed as reagents in analytical chemistry for the spectrophotometric determination of metals. These applications are crucial for environmental monitoring, food safety, and pharmaceutical analysis (Furukawa & Shibata, 1982).

Safety And Hazards

The compound is considered hazardous; it may cause skin and eye irritation. Avoid inhalation and ingestion .

properties

IUPAC Name

2,5-dimethyl-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-5-4-8(10(13)14)6(2)3-7(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJLIVQRJOLTMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20290269
Record name 2,5-dimethyl-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20290269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-4-nitrobenzoic acid

CAS RN

6954-70-7
Record name 2,5-Dimethyl-4-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6954-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethyl-4-nitrobenzoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6954-70-7
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Record name 2,5-dimethyl-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20290269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
L Zhang, B Hu, X Liu, Z Luo, R Xing, Y Li… - Environmental …, 2022 - ACS Publications
Nitroaromatic compounds (NACs) not only are strongly absorbing chromophores but also adversely affect human health. NACs can be emitted from incomplete combustions and can …
Number of citations: 5 pubs.acs.org
M Xie, X Chen, MD Hays… - Atmospheric Chemistry and …, 2019 - acp.copernicus.org
This study seeks to understand the compositional details of N-containing aromatic compounds (NACs) emitted during biomass burning (BB) and their contribution to light-absorbing …
Number of citations: 70 acp.copernicus.org
M Jaoui, M Lewandowski, JH Offenberg… - Journal of Mass …, 2018 - Wiley Online Library
The analytical capabilities associated with the use of silylation reactions have been extended to a new class of organic molecules, nitroaromatic compounds (NACs). These compounds …
M Xie, Z Zhao, AL Holder, MD Hays… - Atmospheric …, 2020 - acp.copernicus.org
N-containing aromatic compounds (NACs) are an important group of light-absorbing molecules in the atmosphere. They are often observed in combustion emissions, but their chemical …
Number of citations: 12 acp.copernicus.org
M Xie, X Chen, MD Hays, AL Holder
Number of citations: 0

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